D-azidoalanine CHA salt

Catalog No.
S1818352
CAS No.
M.F
C9H18N4O2
M. Wt
214.26
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-azidoalanine CHA salt

Product Name

D-azidoalanine CHA salt

Molecular Formula

C9H18N4O2

Molecular Weight

214.26

Synonyms

cyclohexanaminium (R)-2-azidopropanoate;N3-D-Ala-OH

D-azidoalanine CHA salt is a derivative of the amino acid alanine, modified with an azido functional group. It is characterized by the molecular formula C9H18N4O\text{C}_9\text{H}_{18}\text{N}_4\text{O} and has a molecular weight of 214.27 g/mol. The compound is typically synthesized as a salt with cyclohexylammonium, which enhances its solubility and stability in various applications. D-azidoalanine CHA salt is notable for its utility in click chemistry, a powerful method for bioconjugation and labeling in biochemical research .

, particularly those involving the azide functional group. One of the most prominent reactions is the Cu(I)-catalyzed azide-alkyne cycloaddition (commonly known as "click" chemistry), which allows for the formation of 1,2,3-triazoles. This reaction is highly selective and efficient, making it valuable for synthesizing complex molecules from simpler precursors. Additionally, D-azidoalanine can undergo nucleophilic substitution reactions due to the reactivity of its azide group, facilitating further functionalization .

D-azidoalanine CHA salt exhibits interesting biological properties, particularly in its role as a substrate in metabolic labeling studies. Its azido group allows for selective incorporation into proteins and peptides, enabling researchers to track biological processes through techniques such as bioorthogonal labeling. This property is especially useful in studying protein interactions and dynamics within living cells . Furthermore, D-azidoalanine has been shown to influence cellular pathways, making it a potential candidate for therapeutic applications .

The synthesis of D-azidoalanine CHA salt can be achieved through various methods:

  • Direct Azidation: This method involves converting D-alanine to D-azidoalanine through a reaction with sodium azide under appropriate conditions.
  • Fmoc Protection Strategy: The amino group of alanine can be protected using Fmoc (9-fluorenylmethoxycarbonyl) before azidation to improve yields and purities during synthesis.
  • Click Chemistry Approaches: Incorporating D-azidoalanine into larger peptide sequences via click chemistry allows for efficient synthesis of complex structures .

These methods have been optimized to produce high-purity compounds suitable for various research applications.

D-azidoalanine CHA salt has several important applications:

  • Bioconjugation: It serves as a key reagent in click chemistry for attaching biomolecules to surfaces or other biomolecules.
  • Metabolic Labeling: Utilized in studying protein dynamics and interactions within cells.
  • Peptide Synthesis: Acts as a building block in the synthesis of azide-containing peptides for drug development and research .
  • Diagnostics: Potential use in developing diagnostic tools that require specific labeling of biomolecules.

Studies on D-azidoalanine CHA salt have focused on its interactions within biological systems. The compound's ability to form stable conjugates through click chemistry allows researchers to explore various protein-ligand interactions. For instance, it can be used to label proteins selectively without disrupting their function, facilitating the study of protein localization and dynamics in live cells . Additionally, interaction studies have demonstrated that D-azidoalanine can influence cellular signaling pathways, providing insights into its potential therapeutic roles.

Several compounds share structural similarities with D-azidoalanine CHA salt, including:

Compound NameStructure TypeUnique Features
L-AzidoalanineAmino AcidEnantiomeric form that may exhibit different biological activities.
3-Azido-D-alanineAzido-modified Amino AcidUsed primarily in bacterial labeling applications.
D-Azidovaline CHA SaltAzido-modified Amino AcidSimilar structure but with a different side chain; used in similar applications.
Azidoaspartic AcidAzido-modified Amino AcidContains an additional carboxylic acid group; used in neurochemical studies.

D-azidoalanine CHA salt stands out due to its specific azide placement on the alanine backbone, enabling unique reactivity patterns that are advantageous for bioconjugation and metabolic studies .

Dates

Modify: 2023-07-20

Explore Compound Types